molecular formula C11H25AuNPS2 B12072534 N,N-diethylcarbamodithioate;gold(1+);triethylphosphane

N,N-diethylcarbamodithioate;gold(1+);triethylphosphane

Cat. No.: B12072534
M. Wt: 463.4 g/mol
InChI Key: RYYPSRCMBQJZQU-UHFFFAOYSA-M
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Description

N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is a coordination compound that features a gold ion coordinated with N,N-diethylcarbamodithioate and triethylphosphane ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylcarbamodithioate;gold(1+);triethylphosphane typically involves the reaction of gold(1+) salts with N,N-diethylcarbamodithioate and triethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The gold(1+) salt, such as gold chloride, is dissolved in a suitable solvent, and then N,N-diethylcarbamodithioate and triethylphosphane are added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylcarbamodithioate;gold(1+);triethylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(3+) complexes, while reduction may produce gold(0) species .

Scientific Research Applications

N,N-diethylcarbamodithioate;gold(1+);triethylphosphane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic applications.

    Industry: It is used in the development of materials with unique properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N-diethylcarbamodithioate;gold(1+)triethylphosphane involves its interaction with molecular targets through coordination chemistry. The gold ion can form strong bonds with sulfur and nitrogen atoms in biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Dimethylgold(III) diethyldithiocarbamate: Similar in structure but with different ligands and oxidation state.

    Sodium diethyldithiocarbamate trihydrate: A related compound with sodium instead of gold.

Uniqueness

N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is unique due to the presence of both N,N-diethylcarbamodithioate and triethylphosphane ligands coordinated to a gold ion.

Properties

Molecular Formula

C11H25AuNPS2

Molecular Weight

463.4 g/mol

IUPAC Name

N,N-diethylcarbamodithioate;gold(1+);triethylphosphane

InChI

InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1

InChI Key

RYYPSRCMBQJZQU-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+]

Origin of Product

United States

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